

# Navigating Research Funding: A Guide to the AAMU Office of Sponsored Programs

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For researchers, scientists, and drug development professionals at Alabama A&M University (AAMU), the Office of Sponsored Programs (OSP) is a critical resource for securing and managing external funding. This technical support center provides troubleshooting guidance and answers to frequently asked questions to streamline your interaction with the OSP and ensure a smooth process for your research endeavors.

## Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the lifecycle of a sponsored project.

### Pre-Award: Proposal Development and Submission

Q1: I have a research idea. Where do I start with finding funding and preparing a proposal?

A: The OSP is your primary point of contact for identifying funding opportunities and developing your proposal.[1] The office provides resources and assistance in interpreting federal and agency guidelines, as well as university policies.[2] You can begin by notifying the OSP of your intent to submit a proposal by completing the mandatory "Notice of Intent to Submit" form.[3]

Q2: What are the essential forms I need to complete for a proposal submission?

A: Several forms are required for a complete proposal package. These include the "Proposal Transmittal and Approval Form," a "Conflict of Interest Disclosure Form," and documentation of completed Responsible Conduct in Research (RCR) training.[3] Depending on your research,

you may also need to submit forms for the Institutional Review Board (IRB) if involving human subjects, or the Institutional Animal Care and Use Committee (IACUC) for research with animals.[3] All pre-award forms can be found on the OSP website.[3]

Q3: How is the budget for a proposal developed?

A: The OSP assists with budget preparation.[1] Your budget should account for direct costs (salaries, equipment, supplies, travel) and indirect costs (F&A or Facilities & Administrative costs). **AAMU** has federally-approved indirect cost rates that must be used in grant and contract budgets.[3]

Q4: What is a "limited submission," and how does that process work?

A: Some funding agencies limit the number of proposals an institution can submit for a specific opportunity. These are known as "limited submissions." **AAMU** has an internal competition procedure to select the most competitive proposals to move forward.[4] If you identify a limited submission opportunity, you must complete the "Notice of Intent to Submit" form and an "Internal Limited Submission Pre-proposal." [4]

## Post-Award: Managing Your Grant

Q5: My proposal has been funded. What are the next steps?

A: Once an award is made, the OSP works with the Office of Grants & Contracts Accounting (GCA) to establish a separate fund for your project.[1] The GCA is responsible for all post-award financial functions, including invoicing, financial reporting to the sponsor, and collections. [1]

Q6: How do I make changes to my project budget after the award has been made?

A: To transfer funds between budget categories within your restricted funds, you must complete a "Budget Change" form, which is a post-award form available on the OSP website.[3]

Q7: What are the requirements for reporting on my project's progress?

A: As the Principal Investigator (PI), you are responsible for submitting all required technical and progress reports to the sponsoring agency. The OSP can provide guidance on reporting

requirements and deadlines.

Q8: What is "effort reporting," and why is it necessary?

A: Effort reporting is the process of certifying the amount of time and effort that employees have devoted to a sponsored project. This is a federal requirement to ensure that the salary charges to a sponsored project are accurate and reflect the actual effort expended.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data for proposal budget development.

Table 1: Indirect Cost (F&A) Rates

Rate Type	Effective Period	Rate
On-Campus Organized Research	10/01/20 - 09/30/24	48%
Off-Campus Organized Research	10/01/20 - 09/30/24	26%
Off-Campus Other Sponsored Activity	10/01/20 - 09/30/24	26%

Source: **AAMU** Indirect Cost Rate Agreement (IDC) (10/01/20-9/30/2024)<sup>[3]</sup>

Table 2: Fringe Benefit Rates (Fiscal Year 2020)

Benefit	Full-time Rate (%)	Part-time Rate (%)
Social Security	7.65	7.65
Retirement Matching	12.01	0
Group Life Insurance	0.45	0
Group Insurance Health	Varies	Varies
Unemployment Comp.	0.04	0.04
Workers Comp.	0.01	0.01
Total Fringe Benefits Rate	35%	7.7%

Source: **AAMU** Fiscal Year 2020 Fringe Benefit Rates Note: Health insurance costs are charged proportionally based on the funding source of the employee's salary. If an employee's salary is 100% grant-funded, the full health insurance cost is charged to the grant.<sup>[5]</sup>

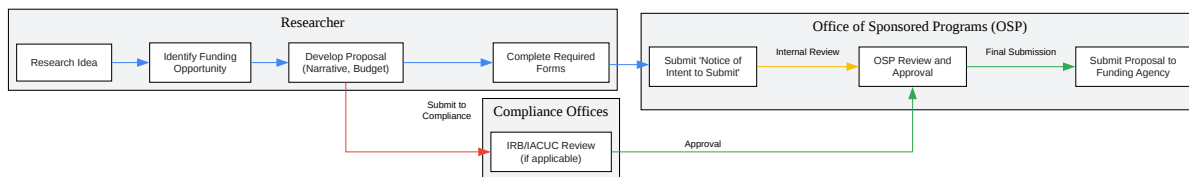
## Experimental Protocols

While the Office of Sponsored Programs does not dictate specific experimental protocols, it requires that all research involving human or animal subjects adhere to strict ethical and regulatory guidelines.

- Human Subjects Research: Any project involving human subjects must receive approval from the Institutional Review Board (IRB). The IRB application requires a detailed protocol describing the research methodology, participant recruitment, informed consent process, and measures to protect participant privacy and confidentiality.<sup>[3]</sup>
- Animal Research: Research involving live vertebrate animals must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC). The IACUC application requires a comprehensive description of the animal model, experimental procedures, and measures to ensure animal welfare and minimize pain and distress.<sup>[3]</sup>

## Visualizing the Proposal Submission Process

The following diagram illustrates the typical workflow for submitting a research proposal through the **AAMU** Office of Sponsored Programs.



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Caption: Workflow for proposal submission at **AAMU**.

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## References

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- To cite this document: BenchChem. [Navigating Research Funding: A Guide to the AAMU Office of Sponsored Programs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011769#seeking-guidance-from-the-aamu-office-of-sponsored-programs\]](https://www.benchchem.com/product/b011769#seeking-guidance-from-the-aamu-office-of-sponsored-programs)

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